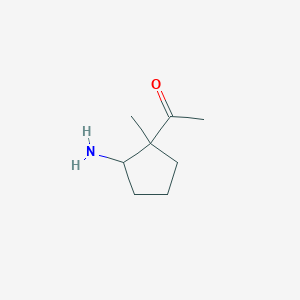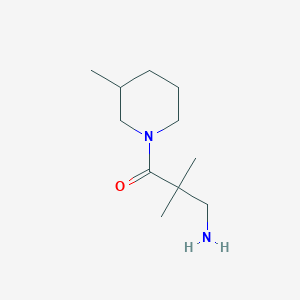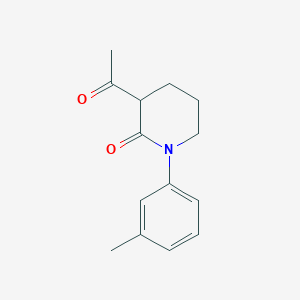![molecular formula C8H15NO B15256883 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one](/img/structure/B15256883.png)
1-[2-(Aminomethyl)cyclopentyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)cyclopentyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Cyclopentanone: as the starting material.
Formaldehyde: as a source of the aminomethyl group.
Ammonia: or an amine as the nitrogen source.
Reducing agents: such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the final amine product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous flow reactors: for better control of reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(Aminomethyl)cyclopentyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopentyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(Aminomethyl)cyclopentyl]ethan-1-one can be compared with other similar compounds, such as:
Cyclopentylamine: Lacks the ethanone moiety, making it less versatile in certain reactions.
Cyclopentanone: Lacks the aminomethyl group, limiting its biological activity.
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C8H15NO/c1-6(10)8-4-2-3-7(8)5-9/h7-8H,2-5,9H2,1H3 |
InChI Key |
RXHBJURXJIWYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


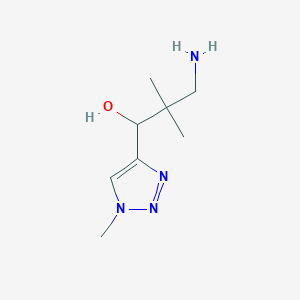
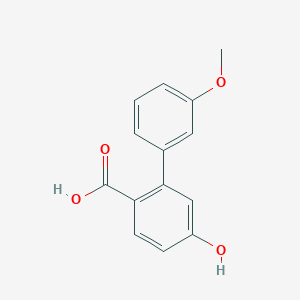

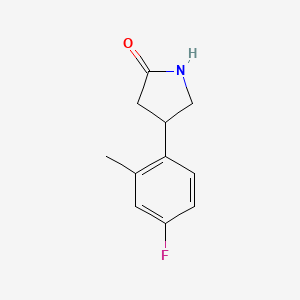
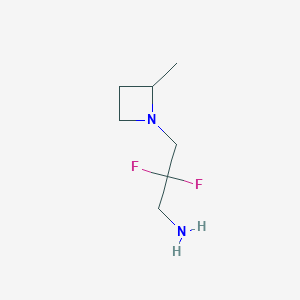
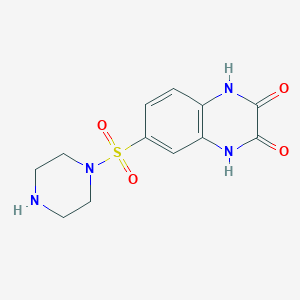
![4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)
